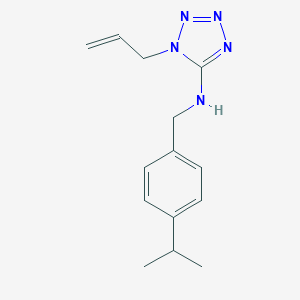![molecular formula C14H14ClN5O B276659 N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276659.png)
N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-ethyl-2H-tetrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-ethyl-2H-tetrazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CT155 and is a tetrazole-based compound that has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of CT155 involves the inhibition of a specific enzyme called protein kinase CK2. This enzyme plays a crucial role in various cellular processes, including cell growth and proliferation. By inhibiting this enzyme, CT155 can effectively inhibit the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
CT155 has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation. CT155 has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, CT155 has been shown to have a positive effect on the immune system by increasing the production of T-cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using CT155 in lab experiments is its specificity towards protein kinase CK2. This specificity allows for targeted inhibition of this enzyme, which can be beneficial in various research applications. However, one of the limitations of using CT155 is its complex synthesis process, which can make it challenging to obtain in large quantities.
Orientations Futures
There are several future directions for research involving CT155. One potential area of research is in the development of CT155-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to understand the full extent of CT155's effects on the immune system and its potential use in immunotherapy. Finally, research is needed to optimize the synthesis process of CT155 to make it more accessible for research and potential clinical use.
Conclusion:
In conclusion, CT155 is a promising compound that has shown potential in various scientific research applications. Its specificity towards protein kinase CK2 makes it a valuable tool for targeted inhibition of this enzyme. Further research is needed to fully understand the extent of its effects and potential uses in various fields.
Méthodes De Synthèse
The synthesis of CT155 involves a multistep process that includes the reaction of 4-chlorobenzyl alcohol with furfural to form an intermediate compound. This intermediate compound is then reacted with sodium azide and subsequently reduced to form the final product, CT155. The synthesis of CT155 is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
CT155 has been extensively studied for its potential applications in various fields. One of the primary areas of research has been in the field of oncology, where CT155 has shown promising results in inhibiting the growth of cancer cells. CT155 has also been studied for its potential use as an anti-inflammatory agent and has shown to be effective in reducing inflammation in animal models.
Propriétés
Formule moléculaire |
C14H14ClN5O |
|---|---|
Poids moléculaire |
303.75 g/mol |
Nom IUPAC |
N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-2-ethyltetrazol-5-amine |
InChI |
InChI=1S/C14H14ClN5O/c1-2-20-18-14(17-19-20)16-9-12-7-8-13(21-12)10-3-5-11(15)6-4-10/h3-8H,2,9H2,1H3,(H,16,18) |
Clé InChI |
NBMBHZPYDRRZBG-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
SMILES canonique |
CCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(5-{[(4-Methylbenzyl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B276576.png)
![2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B276579.png)
![N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(2-pyridinylmethyl)amine](/img/structure/B276580.png)
![6-Chlorotetrazolo[1,5-a]quinazoline](/img/structure/B276581.png)
![2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol](/img/structure/B276583.png)
![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine](/img/structure/B276584.png)
![N~1~-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine](/img/structure/B276586.png)


![1-butyl-N-[(5-phenylfuran-2-yl)methyl]-1H-tetrazol-5-amine](/img/structure/B276593.png)

![N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine](/img/structure/B276597.png)

